![molecular formula C13H7F3N2O B1291019 2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine CAS No. 906352-73-6](/img/structure/B1291019.png)
2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine
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Overview
Description
The compound “2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine” is likely to be an organic compound containing an isocyanate group (-N=C=O) and a trifluoromethyl group (-CF3) attached to a pyridine ring. Isocyanates are highly reactive and can react with a variety of nucleophiles, while the trifluoromethyl group is known for its high electronegativity and stability .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, an isocyanate group, and a trifluoromethyl group. The isocyanate group is a polar functional group due to the presence of the nitrogen and oxygen atoms, which can engage in hydrogen bonding and dipole-dipole interactions. The trifluoromethyl group is highly electronegative, which could influence the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
Isocyanates are known to react with a variety of nucleophiles, including alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively. The trifluoromethyl group is generally stable and does not readily undergo reactions .Scientific Research Applications
Fluorescent Reagent for Trace Analysis
2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine: has been utilized as a highly sensitive fluorescent reagent. Its reactivity with aliphatic and aromatic amines, amino acids, alcohols, and phenols makes it suitable for the identification and determination of these compounds. The derivatives formed exhibit a fluorescence maximum at 383 nm , which is particularly useful for chromatographic identification and environmental studies .
Synthesis of Polyimides
This compound serves as a raw material in the synthesis of polyimides. Polyimides are polymers known for their thermal stability, mechanical properties, and chemical resistance, making them ideal for advanced materials used in electronics, aerospace, and automotive industries .
Safety And Hazards
Future Directions
The potential applications and future directions for this compound would depend on its reactivity and properties. It could potentially be used as a reagent in organic synthesis or as a building block in the synthesis of more complex molecules. Further studies and experimental data are needed to fully explore its potential .
properties
IUPAC Name |
2-(4-isocyanatophenyl)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)10-3-6-12(17-7-10)9-1-4-11(5-2-9)18-8-19/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEVPIXAPFROGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640248 |
Source
|
Record name | 2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine | |
CAS RN |
906352-73-6 |
Source
|
Record name | 2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906352-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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